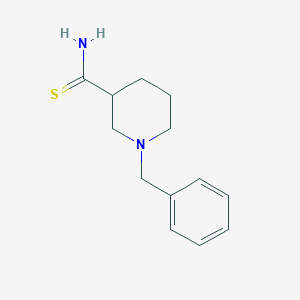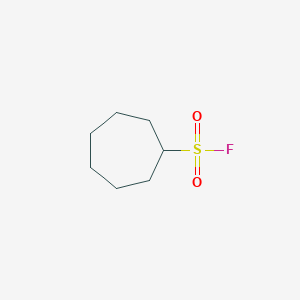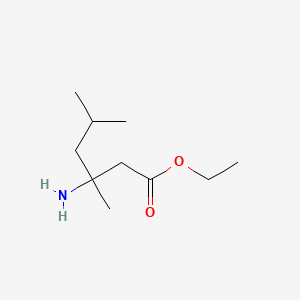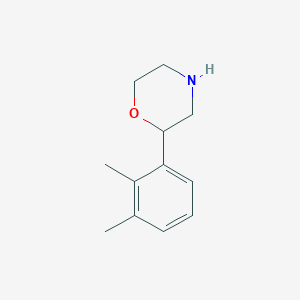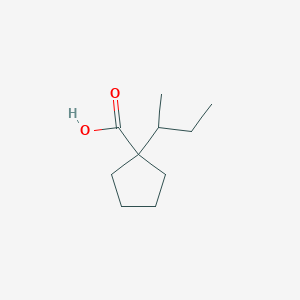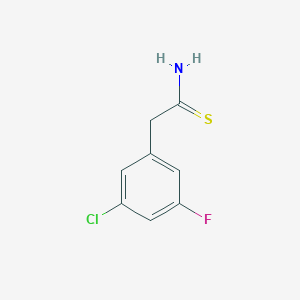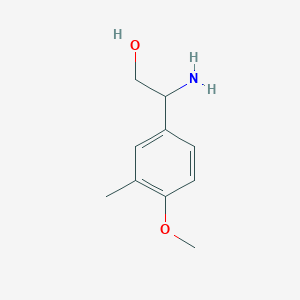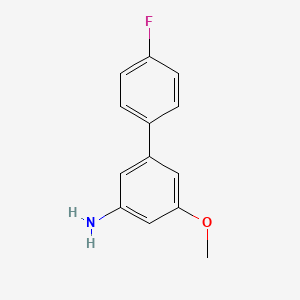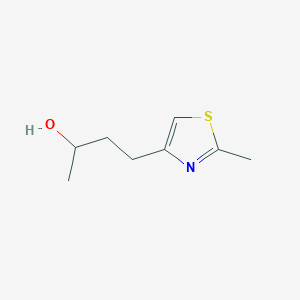
4-(2-Methylthiazol-4-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylthiazol-4-yl)butan-2-ol is an organic compound with the molecular formula C8H13NOS. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The compound features a thiazole ring substituted at the 2-position with a methyl group and at the 4-position with a butan-2-ol group.
Preparation Methods
The synthesis of 4-(2-Methylthiazol-4-yl)butan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-methylthiazole with butan-2-ol under specific reaction conditions. The process typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve bulk manufacturing processes, where the compound is synthesized in large quantities using optimized reaction conditions. These methods often include steps such as purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
4-(2-Methylthiazol-4-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-Methylthiazol-4-yl)butan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Methylthiazol-4-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. In cancer cells, the compound has been shown to induce apoptosis by activating caspase-3 and other apoptotic pathways. This leads to the programmed cell death of cancerous cells, thereby inhibiting their growth and proliferation .
In antimicrobial applications, the compound disrupts the biosynthesis of bacterial lipids, leading to the inhibition of bacterial growth. Its antifungal activity is attributed to its ability to interfere with the cell membrane integrity of fungal cells .
Comparison with Similar Compounds
4-(2-Methylthiazol-4-yl)butan-2-ol can be compared with other thiazole derivatives, such as:
2-Methylthiazole: A simpler thiazole derivative with antimicrobial properties.
4-(2,5-Dichlorothienyl)-1,3-thiazole: Known for its antifungal and antibacterial activities.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits significant anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a butan-2-ol group makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H13NOS |
|---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol |
InChI |
InChI=1S/C8H13NOS/c1-6(10)3-4-8-5-11-7(2)9-8/h5-6,10H,3-4H2,1-2H3 |
InChI Key |
FXRNAGNOINETTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


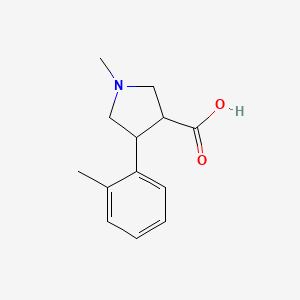
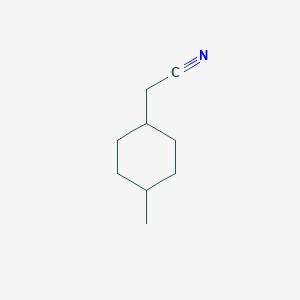
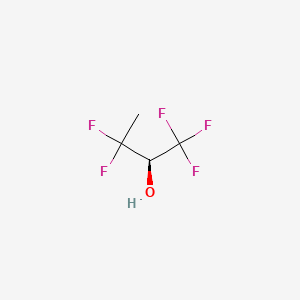
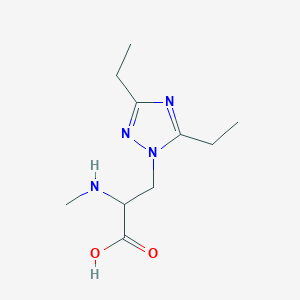
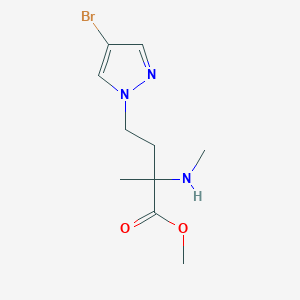
![N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride](/img/structure/B13617227.png)
